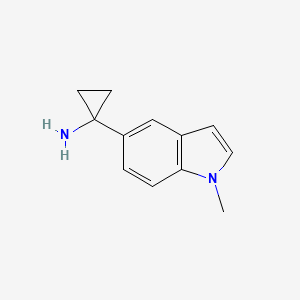

1-(1-Methylindol-5-yl)cyclopropan-1-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H14N2 |

|---|---|

Molecular Weight |

186.25 g/mol |

IUPAC Name |

1-(1-methylindol-5-yl)cyclopropan-1-amine |

InChI |

InChI=1S/C12H14N2/c1-14-7-4-9-8-10(2-3-11(9)14)12(13)5-6-12/h2-4,7-8H,5-6,13H2,1H3 |

InChI Key |

IHPORSIXYLVVJF-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CC2=C1C=CC(=C2)C3(CC3)N |

Origin of Product |

United States |

Synthetic Methodologies for 1 1 Methylindol 5 Yl Cyclopropan 1 Amine and Analogous Structures

Established Synthetic Routes for Indole-Substituted Cyclopropylamines

The construction of indole-substituted cyclopropylamines is a significant area of research due to the presence of this motif in various biologically active compounds. The primary approaches involve either building the cyclopropane (B1198618) ring onto an existing indole (B1671886) structure or modifying a pre-existing cyclopropane attached to an indole core to introduce the amine group.

The formation of a cyclopropane ring fused or attached to an indole core can be achieved through several methods, primarily involving the reaction of an indole derivative with a carbene or carbenoid source. These reactions can be intermolecular, involving separate indole and carbene-generating molecules, or intramolecular, where the reacting moieties are part of the same substrate.

One of the classic methods for cyclopropane synthesis is the reaction of an alkene with a carbene. Diazomethane (B1218177) (CH₂N₂) serves as a common precursor for the simplest carbene, methylene (B1212753). rsc.org Upon exposure to light, heat, or a copper catalyst, diazomethane decomposes to release highly reactive methylene and stable nitrogen gas. rsc.orgrsc.org This methylene carbene can then react with an alkene, such as a vinyl-substituted indole, to form a cyclopropane ring in a reaction that is typically stereospecific, preserving the geometry of the starting alkene. rsc.orgrsc.org

More sophisticated methods utilize substituted diazo compounds, such as aryl diazoacetates, in metal-catalyzed reactions. Copper(II) complexes, for instance, can catalyze the cyclopropanation of Cbz-protected indoles. core.ac.uk These reactions proceed through a putative metal carbene intermediate that reacts with the indole nucleus in a dearomative fashion to yield the cyclopropanated product. core.ac.uk Similarly, palladium(II) complexes with bis(oxazoline) ligands have been studied for the cyclopropanation of olefins using diazomethane, although challenges in achieving high enantioselectivity have been noted. clockss.orgnih.gov

Table 1: Examples of Metal-Catalyzed Cyclopropanation using Diazo Compounds

| Indole/Olefin Substrate | Diazo Reagent | Catalyst | Product Type | Reference |

|---|---|---|---|---|

| Cbz-protected Indoles | Aryl diazoacetates | Copper(II) hexafluoroacetylacetonate | Cyclopropanated Indoles | core.ac.uk |

| Various electron-deficient olefins | Diazomethane | Bis(oxazoline)palladium(II) complexes | Racemic cyclopropanes | clockss.orgnih.gov |

Intramolecular cyclopropanation offers an efficient route to complex polycyclic indole derivatives. This strategy involves an indole substrate bearing a tethered alkene moiety. For instance, 3-propargylindoles with an alkene at the C2 position can undergo gold(I)-catalyzed intramolecular cyclopropanation. nih.gov This reaction proceeds through a tandem 1,2-indole migration/cyclopropanation sequence to form fused cyclic compounds containing a cyclopropane ring. nih.gov The stereochemistry of these transformations is often highly controlled. nih.gov

Engineered enzymes, such as myoglobin (B1173299) variants, have also been developed as biocatalysts for promoting stereodivergent intramolecular cyclopropanation reactions. organic-chemistry.org These biocatalytic methods can provide access to valuable bicyclic cyclopropane-fused γ-lactones in both enantiomeric forms, which can serve as precursors to other functionalized cyclopropanes. organic-chemistry.org Furthermore, copper or iron complexes with chiral spiro bisoxazoline ligands have been successfully employed for the first intramolecular enantioselective cyclopropanation of indoles, constructing polycyclic structures with an all-carbon quaternary stereocenter at the C3-position of the indole skeleton with high yields and excellent enantioselectivity. acs.org

Table 2: Intramolecular Cyclopropanation of Indole Derivatives

| Substrate Type | Catalyst System | Product Type | Key Feature | Reference |

|---|---|---|---|---|

| 2-Alkenyl-3-propargylindoles | Gold(I) complexes | Fused polycyclic indoles | Tandem migration-cyclopropanation | nih.gov |

| Allyl α-diazoacetate derivatives | Engineered Myoglobin | Bicyclic cyclopropyl-γ-lactones | Stereodivergent, biocatalytic | organic-chemistry.org |

| Indoles with tethered alkenes | Cu or Fe with chiral spiro bisoxazolines | Polycyclic compounds with quaternary center | High enantioselectivity (>99.9% ee) | acs.org |

Once the cyclopropane-indole core is established, the final step is the introduction of the primary amine group. This is commonly achieved through standard functional group transformations, such as nucleophilic substitution or reductive amination of a corresponding ketone.

Nucleophilic substitution provides a direct route to cyclopropylamines from precursors bearing a suitable leaving group. A highly versatile and widely used method that falls under this broad category is the Curtius rearrangement. nih.govorganic-chemistry.orgnih.gov This reaction involves the thermal decomposition of an acyl azide (B81097), generated from a cyclopropanecarboxylic acid, into an isocyanate intermediate. organic-chemistry.org The isocyanate can then be hydrolyzed to yield the primary amine with retention of stereochemistry. nih.gov This method is valued for its tolerance of a wide range of functional groups. nih.gov The synthesis of various bioactive cyclopropylamines has been successfully achieved using the Curtius rearrangement as a key step. nih.gov

Another approach involves the formal nucleophilic substitution of bromocyclopropanes. A protocol for the substitution of 2-bromocyclopropylcarboxamides with various azoles, including indoles, has been developed. acs.org This transformation proceeds via a 1,2-dehydrobromination to form a cyclopropene (B1174273) intermediate, which is then attacked by the nucleophilic indole. acs.org

Reductive amination is a powerful and widely used method for synthesizing amines from carbonyl compounds. studysmarter.co.uknih.gov To synthesize a 1-aminocyclopropyl derivative, the corresponding 1-cyclopropyl ketone is required. This ketone can be synthesized through various cyclopropanation methods, such as those involving diazoketones. nih.gov

The reductive amination process itself typically involves a one-pot reaction where the cyclopropyl (B3062369) ketone (e.g., 1-(1-methylindol-5-yl)cyclopropan-1-one) is treated with an amine source, such as ammonia (B1221849) or a primary amine, in the presence of a reducing agent. studysmarter.co.uk The initial reaction between the ketone and amine forms an imine or enamine intermediate. nih.gov This intermediate is then reduced in situ to the desired amine. studysmarter.co.uk A key advantage of this method is the use of mild reducing agents like sodium cyanoborohydride (NaBH₃CN), which are selective for the protonated iminium ion over the starting ketone, allowing the entire transformation to occur in a single reaction vessel. nih.gov This methodology has been applied to the synthesis of various indole-containing molecules.

Table 3: Common Reagents for Reductive Amination

| Carbonyl Precursor | Amine Source | Reducing Agent | Intermediate | Final Product | Reference |

|---|---|---|---|---|---|

| Ketone/Aldehyde | Primary/Secondary Amine | Sodium Cyanoborohydride (NaBH₃CN) | Imine/Enamine | Secondary/Tertiary Amine | nih.gov |

| Ketone/Aldehyde | Ammonia | H₂/Catalyst or NaBH₃CN | Imine | Primary Amine | nih.gov |

| Indole-2,3-diones | Dimethylamine | Catalytic Hydrogenation | Schiff Base | 3-Dimethylaminoindolin-2-ones |

Introduction of the Amine Moiety onto Cyclopropane-Indole Scaffolds

Curtius Rearrangement for Cyclopropylamine (B47189) Formation

The Curtius rearrangement is a powerful and versatile reaction for the synthesis of primary amines. nih.govrsc.org This reaction proceeds through the thermal or photochemical decomposition of an acyl azide to an isocyanate, which can then be hydrolyzed to yield the desired amine. wikipedia.orgorganic-chemistry.org A key advantage of the Curtius rearrangement is that it often proceeds with complete retention of the migrating group's stereochemistry and avoids the formation of secondary or tertiary amine byproducts. nih.gov

The general mechanism involves the conversion of a carboxylic acid to an acyl azide, which upon heating, undergoes a concerted rearrangement to form an isocyanate with the loss of nitrogen gas. wikipedia.orgresearchgate.net Subsequent reaction with water or other nucleophiles leads to the formation of a carbamic acid intermediate, which decarboxylates to the primary amine. organic-chemistry.orgyoutube.com

In the context of synthesizing cyclopropylamines, a cyclopropanecarboxylic acid serves as the starting material. This acid is first converted to its corresponding acyl azide. Thermal or photochemical conditions then induce the Curtius rearrangement, where the cyclopropyl group migrates to the nitrogen atom, forming a cyclopropyl isocyanate. Finally, hydrolysis of the isocyanate furnishes the cyclopropylamine. nih.govthieme-connect.com This method has been successfully applied to produce various optically active cyclopropylamine derivatives. nih.gov

Table 1: Key Features of the Curtius Rearrangement

| Feature | Description |

| Starting Material | Carboxylic Acid |

| Key Intermediate | Acyl Azide, Isocyanate |

| Product | Primary Amine |

| Stereochemistry | Retention of configuration of the migrating group. nih.gov |

| Advantages | High purity of primary amine, mild reaction conditions possible. nih.govrsc.org |

Palladium-Catalyzed Cross-Coupling Strategies for Indole Linkages

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, which are crucial for constructing the indole framework and attaching substituents. mdpi.comnih.govnih.gov The Buchwald-Hartwig amination is a prominent example of a palladium-catalyzed C-N cross-coupling reaction used to form aryl amines from aryl halides and amines. wikipedia.org This reaction has been successfully applied to the N-arylation of indoles. nih.govrsc.org

The general catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the N-aryl amine and regenerate the Pd(0) catalyst. wikipedia.org The choice of phosphine (B1218219) ligand is critical for the success of the reaction, with bulky, electron-rich ligands often providing the best results. wikipedia.orgresearchgate.net

For the synthesis of N-substituted indoles, an appropriately substituted indole can be coupled with an aryl halide, or an amine can be coupled with a halo-indole derivative. nih.gov For instance, the synthesis of N-arylindoles can be achieved by reacting an indole with an aryl halide in the presence of a palladium catalyst and a suitable base. nih.gov Multicomponent reactions involving palladium catalysis have also been developed to assemble highly substituted indoles in a single pot. nih.gov

Table 2: Selected Palladium-Catalyzed Cross-Coupling Reactions for Indole Synthesis

| Reaction Name | Description | Key Reactants |

| Buchwald-Hartwig Amination | Forms a C-N bond between an aryl halide and an amine. wikipedia.org | Aryl halide, Amine, Palladium catalyst, Ligand, Base |

| Suzuki-Miyaura Coupling | Forms a C-C bond between an organoboron compound and an organohalide. acs.org | Organoboron compound, Organohalide, Palladium catalyst, Base |

| Sonogashira Coupling | Forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. mdpi.com | Terminal alkyne, Aryl/vinyl halide, Palladium catalyst, Copper co-catalyst, Base |

| Heck Reaction | Forms a C-C bond between an unsaturated halide and an alkene. mdpi.com | Unsaturated halide, Alkene, Palladium catalyst, Base |

Radical Chemistry in the Assembly of Complex Molecular Architectures

Radical reactions offer unique pathways for the construction of complex molecules, including those containing indole and cyclopropane motifs. nih.govnih.gov These reactions often proceed under mild conditions and can tolerate a wide range of functional groups. Radical cyclizations, in particular, are powerful methods for forming ring systems. researchgate.net

In the context of synthesizing indole derivatives, radical dearomatization of indoles has emerged as a strategy to produce complex polycyclic indoline (B122111) scaffolds. acs.org For instance, N-aryl cyclopropylamines can undergo iron(II)-catalyzed radical [3+2] cyclization with alkenes to afford polyfunctionalized cyclopentylamines. acs.org This process involves the generation of a radical on the cyclopropylamine, which then adds to the alkene, followed by an intramolecular cyclization. acs.org

The generation of the initial radical can be achieved through various methods, including the use of radical initiators or through single-electron transfer (SET) processes. nih.gov The subsequent cascade of radical reactions can lead to the rapid assembly of intricate molecular architectures. acs.org For example, the addition of a β-carbonylalkyl radical, generated from a cyclopropanol, to an α-position of a carbonyl can initiate a cascade leading to fused ring systems. nih.gov

Advanced and Stereoselective Synthetic Approaches

The development of stereoselective methods is crucial for the synthesis of chiral molecules, which often exhibit distinct biological activities. The following sections highlight advanced strategies for the enantioselective synthesis of cyclopropylamine derivatives.

Enantioselective Synthesis of Cyclopropylamine Derivatives

Achieving high levels of enantioselectivity in the synthesis of cyclopropylamine derivatives is a significant challenge. acs.orgacs.org Several strategies have been developed to address this, including the use of chiral catalysts and chiral auxiliaries. nih.govacs.orgrsc.org

Chiral transition metal catalysts have proven to be highly effective in promoting asymmetric cyclopropanation reactions. acs.orgrsc.org Ruthenium(II)-Pheox complexes, in particular, have emerged as powerful catalysts for the highly enantioselective cyclopropanation of olefins. acs.orgrsc.orgnih.gov These catalysts can facilitate both intermolecular and intramolecular cyclopropanations with excellent yields and enantioselectivities. acs.orgnih.gov

In the context of synthesizing cyclopropylamine derivatives, Ru(II)-Pheox catalyzed asymmetric cyclopropanation of vinylcarbamates with diazoesters has been shown to produce the corresponding protected cyclopropylamines in high yields and with exceptional diastereoselectivity and enantioselectivity (up to 99% ee). acs.org The reaction proceeds via a carbene transfer mechanism, where the chiral catalyst controls the stereochemical outcome of the cyclopropane ring formation. acs.orgnih.gov Water-soluble versions of Ru(II)-Pheox catalysts have also been developed, allowing for catalyst recycling. beilstein-journals.org

Table 3: Performance of Ru(II)-Pheox Catalyst in Asymmetric Cyclopropanation

| Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Electron-deficient olefins | Cyclopropane-fused γ-lactones | up to 99 | up to 99 | acs.org |

| Terminal olefins with succinimidyl diazoacetate | Cyclopropane products | High | Excellent | rsc.org |

| Vinylcarbamates with diazoesters | Protected cyclopropylamine derivatives | up to 99 | up to 99 | acs.org |

The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. rsc.orgharvard.eduresearchgate.net A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct a stereoselective reaction. uwindsor.ca After the desired transformation, the auxiliary is removed to yield the enantiomerically enriched product. youtube.com

Evans oxazolidinones are a widely used class of chiral auxiliaries that have been successfully employed in asymmetric alkylation, aldol (B89426) reactions, and other transformations. rsc.orgresearchgate.net In the synthesis of chiral cyclopropanes, a chiral auxiliary can be attached to one of the reactants to control the facial selectivity of the cyclopropanation reaction. For example, in a Michael Initiated Ring Closing (MIRC) reaction to form cyclopropanes, a chiral auxiliary on the malonate component can direct the stereochemical outcome. nih.gov

The auxiliary functions by creating a chiral environment around the reactive center, leading to a diastereomeric transition state that favors the formation of one stereoisomer over the other. rsc.orgyoutube.com The steric bulk of the auxiliary can effectively block one face of the molecule, forcing the incoming reagent to attack from the less hindered face. rsc.org

Diastereoselective Synthesis of Cyclopropylamine Derivatives

The synthesis of cyclopropylamine derivatives with specific diastereoselectivity is a critical area of research, as the spatial arrangement of substituents on the cyclopropane ring significantly influences the molecule's properties. While direct synthesis of 1-(1-methylindol-5-yl)cyclopropan-1-amine is not extensively documented, analogous diastereoselective methods offer clear pathways.

One prominent strategy involves the diastereoselective carbocupration of cyclopropene derivatives. This process, followed by trapping the resulting cyclopropylmetal species with an electrophilic nitrogen source, can yield highly substituted cyclopropylamines with excellent diastereomeric ratios. nih.gov Another modern approach is the use of photoredox catalysis for the bromonitroalkylation of alkenes. This reaction forms a C-Br and a C-C bond, and subsequent cyclization and functional group manipulation (e.g., a Curtius rearrangement of a corresponding carboxylic acid) can produce the desired cyclopropylamine core. rsc.org These methods often establish a trans-relationship between the key substituents on the cyclopropane ring. rsc.org

More recently, methods for the diastereoselective synthesis of cyclopropyl diboronates have been developed. These reactions proceed via a 1,2-boronate rearrangement and can be scaled up, providing a versatile platform for further functionalization into polysubstituted cyclopropanes. nih.gov

Table 1: Selected Methods for Stereoselective Cyclopropane Synthesis

| Method | Key Transformation | Stereocontrol | Potential Application | Reference |

| Carbocupration/Amination | Carbocupration of functionalized cyclopropenes | High diastereoselectivity | Formation of tetrasubstituted cyclopropylamines | nih.gov |

| Photocatalytic Cyclization | Bromonitroalkylation of styrenes followed by cyclization | Predominantly trans-adduct | Access to functionalized cyclopropylamine precursors | rsc.org |

| 1,2-Boronate Rearrangement | Reaction of gem-bis(boronates) with thianthrenium salts | High diastereoselectivity | Synthesis of cyclopropyl diboronate intermediates for further derivatization | nih.gov |

| Rhodium-Catalyzed Cyclopropanation | Reaction of exocyclic olefins with donor/acceptor carbenes | High diastereo- and enantioselectivity | Generation of spirocyclopropanes | chemrxiv.org |

Functional Group Interconversions and Derivatization Strategies

Once the core scaffold of this compound is synthesized, its functional groups—the primary amine and the indole ring—can be selectively modified to generate a diverse range of derivatives.

Chemical Transformations of the Amine Functionality (e.g., Acylation, Alkylation)

The primary amine of the cyclopropylamine moiety is a versatile handle for derivatization. Standard organic transformations can be applied to modify this group.

Acylation: The amine can readily react with acylating agents such as acid chlorides (RCOCl) or acid anhydrides in the presence of a base to form the corresponding amides. This is a robust and high-yielding transformation. The Friedel-Crafts acylation reaction, while typically associated with aromatic rings, describes the fundamental process of introducing an acyl group. libretexts.orglibretexts.org

Alkylation: Introduction of alkyl groups to the amine can be achieved using alkyl halides. However, polyalkylation is a common side reaction, leading to mixtures of secondary and tertiary amines. libretexts.org Reductive amination, reacting the primary amine with an aldehyde or ketone in the presence of a reducing agent, offers a more controlled method for synthesizing secondary amines.

Studies on the oxidation of N-cyclopropyl-N-methylaniline by horseradish peroxidase show that the aminium cation radical formed can undergo cyclopropyl ring fragmentation, highlighting the unique reactivity imparted by the cyclopropyl group. nih.gov

Selective Functionalization of the Indole Ring System

The functionalization of the indole ring itself is a significant challenge due to the presence of multiple reactive C-H bonds. nih.gov Site-selectivity is often achieved through the use of directing groups (DGs) attached to the indole nitrogen. acs.org

C4, C5, C6, and C7 Functionalization: Accessing the benzene (B151609) core of the indole is considerably more difficult than functionalizing the C2 or C3 positions. acs.org Strategies have been developed to achieve site-selective arylation at the C4, C5, and C6 positions by installing specific directing groups. acs.org For instance, an N-P(O)tBu₂ directing group can facilitate copper-catalyzed arylation at the C6 position. nih.gov Similarly, directing groups can enable palladium-catalyzed olefination at the C4 position. nih.gov

C7 Functionalization: The C7 position can be functionalized through various C-H activation strategies, including arylation, olefination, acylation, and alkylation, often by employing an N-P(III) directing group. acs.org

Metal-Free Functionalization: Recent advances include metal-free, boron-mediated C-H borylation, where the installation of a pivaloyl group at the N1 position can selectively deliver a boron species to the C7 position for subsequent transformations. acs.org

Table 2: Directing Group Strategies for Site-Selective Indole Functionalization

| Directing Group | Position Targeted | Transformation | Catalyst/Reagent | Reference |

| N-P(O)tBu₂ | C7 | Arylation | Palladium | acs.org |

| N-P(O)tBu₂ | C6 | Arylation | Copper | nih.govacs.org |

| C3-Pivaloyl | C4 | Arylation | Palladium | acs.org |

| N-Pivaloyl | C7 | Borylation | BBr₃ (Metal-Free) | acs.org |

| N-TfNH- | C4 | Olefination | Palladium | nih.gov |

Derivatization for Introduction of Probes or Tags

For applications in chemical biology and diagnostics, probes or tags can be attached to the this compound scaffold.

Amine-Directed Labeling: The primary amine is an ideal site for introducing probes. It can be acylated with activated esters of fluorescent dyes (e.g., fluorescein, rhodamine) or biotin (B1667282) (for affinity-based studies).

Indole-Directed Labeling: Using the site-selective C-H functionalization methods described above, tags can be installed at specific positions on the indole ring. acs.org For example, an alkyne or azide handle could be introduced, allowing for subsequent "click chemistry" reactions to attach a wide variety of probes or link the molecule to larger systems. rsc.org

Combinatorial Library Synthesis based on Cyclopropylamine Indole Scaffolds

The this compound scaffold is well-suited for the construction of combinatorial libraries, which are collections of structurally related compounds used in drug discovery. scilit.com The synthetic versatility of the amine and indole functionalities allows for a divergent synthetic approach.

A common strategy involves synthesizing a core intermediate on a multi-milligram or gram scale. rsc.orgnih.gov This central scaffold can then be divided and reacted with a diverse set of building blocks in parallel. For example, one could generate a library by:

Acylating the primary amine with a large collection of different acid chlorides.

Performing a palladium-catalyzed cross-coupling reaction at a pre-functionalized position (e.g., a bromo or iodo group) on the indole ring with a variety of boronic acids or other coupling partners.

Chemoenzymatic strategies, which couple a selective enzymatic transformation with chemical diversification steps, have also emerged as a powerful tool for generating libraries of chiral scaffolds. nih.gov Such approaches enable the rapid generation of thousands of unique compounds for biological screening. scilit.com

Modern Innovations in Synthetic Organic Chemistry Applied to Target Synthesis

The continuous evolution of synthetic organic chemistry provides an expanding toolkit for the construction of intricate molecular architectures. For a target such as this compound, modern methodologies can offer significant advantages over traditional batch syntheses in terms of efficiency, safety, and scalability.

Flow chemistry, the practice of performing chemical reactions in a continuously flowing stream rather than in a flask, has emerged as a transformative technology in modern synthesis. mdpi.comnih.gov Its application to the synthesis of indole derivatives and other heterocyclic compounds has been a particular area of focus, demonstrating numerous benefits. researchgate.netuc.pt The synthesis of this compound could conceivably be streamlined by adopting flow-based approaches for key steps.

The construction of the indole ring system is a prime candidate for flow chemistry. Classical methods like the Fischer, Bischler, and Larock indole syntheses have all been successfully adapted to continuous flow processes. beilstein-journals.org For instance, the Fischer indole synthesis, which involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone, can be performed in a flow reactor with improved heat transfer and reaction time control, often leading to higher yields and purity compared to batch methods. researchgate.net Similarly, palladium-catalyzed carbonylative approaches to indole synthesis have been developed, offering a versatile route to functionalized indoles. beilstein-journals.org

The formation of the cyclopropylamine moiety can also benefit from flow chemistry. The synthesis of cyclopropylamines has been achieved in continuous flow systems, for example, through the photocyclization of 1,2-diketones to 2-hydroxycyclobutanones followed by reaction with amines. mpg.dersc.org Such processes, when performed in flow, can offer precise control over reaction parameters like residence time and temperature, which is crucial for managing reactive intermediates and improving selectivity. mdpi.com

Table 1: Comparison of Batch vs. Flow Synthesis for Key Reactions in Indole and Cyclopropylamine Synthesis

| Reaction Type | Traditional Batch Method | Flow Chemistry Advantages |

| Fischer Indole Synthesis | Often requires high temperatures and long reaction times, with potential for side product formation. | Precise temperature control, rapid heat transfer, shorter reaction times, and improved yields and selectivity. researchgate.net |

| Reductive Cyclization of Nitroarenes | Can be hazardous due to the use of high-pressure hydrogen and the exothermic nature of the reaction. | Enhanced safety through smaller reaction volumes and better temperature control, enabling the use of a wider range of catalysts and conditions. mdpi.com |

| Photochemical Cycloadditions | Can be difficult to scale up due to light penetration issues in large batch reactors. | Uniform light irradiation within microreactors leads to more efficient and scalable photochemical transformations. mpg.dersc.org |

| Multi-step Sequences | Requires isolation and purification of intermediates at each step, leading to lower overall yields and longer synthesis times. | "Telescoped" reactions allow for a continuous process, minimizing waste and improving overall efficiency. tue.nl |

This table provides a generalized comparison based on literature reports for analogous reaction types and does not represent specific experimental data for the synthesis of this compound.

Machine learning models are also being developed to predict the outcome of chemical reactions with increasing accuracy. chemrxiv.org By training on large datasets of successful and unsuccessful reactions, these models can learn the complex relationships between reactants, reagents, and reaction conditions. This predictive power can be invaluable in the synthesis of this compound, for instance, by identifying the optimal catalyst and ligands for a crucial cross-coupling step or by predicting the most favorable conditions for the cyclopropanation reaction. This can minimize the need for extensive experimental optimization, saving time and resources. chemrxiv.org

Furthermore, the integration of AI and machine learning can contribute to the development of more sustainable and "green" synthetic processes. mdpi.com By predicting reaction efficiency and potential side products, these tools can help chemists design routes that minimize waste and energy consumption. For example, machine learning models can assist in selecting solvents with a lower environmental impact or in designing reaction sequences that avoid the use of toxic reagents. mdpi.com

Table 2: Applications of Computational and Machine Learning Tools in Synthetic Chemistry

| Tool/Technique | Application in Synthetic Design | Potential Impact on Synthesis of this compound |

| Retrosynthesis Software | Proposes multiple synthetic pathways from the target molecule to simpler precursors. pharmafeatures.comlonza.com | Identification of the most efficient and cost-effective route to the target compound. |

| Reaction Outcome Prediction | Machine learning models predict the success and yield of a given reaction. nih.govchemrxiv.org | Reduced number of trial-and-error experiments needed to find optimal reaction conditions. |

| Catalyst and Reagent Selection | AI algorithms can suggest the best catalyst or reagent for a specific transformation. chemrxiv.org | More efficient and selective synthesis, particularly for challenging cross-coupling or cyclization steps. |

| Synthesis Process Optimization | Algorithms can optimize reaction parameters (e.g., temperature, concentration) for maximum yield and purity. mdpi.com | Improved overall efficiency and sustainability of the synthetic process. |

This table illustrates the potential applications of these advanced tools and does not imply that they have been specifically applied to the synthesis of this compound.

Structure Activity Relationship Sar and Structural Modifications of Cyclopropylamine Indole Systems

Influence of the Cyclopropane (B1198618) Moiety on Molecular Properties and Biological Interactions

The cyclopropyl (B3062369) group is a highly valuable substituent in medicinal chemistry, often introduced to modulate a compound's pharmacological properties. scientificupdate.compsu.edu Its rigid, three-dimensional structure and unique electronic character distinguish it from simple alkyl or alkenyl groups, imparting specific advantages in drug design. acs.orgnih.govresearchgate.net

The cyclopropane ring's rigid and triangular structure significantly constrains the conformational flexibility of the molecule to which it is attached. nih.gov This rigidity can be advantageous for several reasons:

Receptor Binding: By locking the molecule into a more defined shape, the cyclopropyl group can reduce the entropic penalty of binding to a biological target, potentially leading to higher affinity and potency. acs.orgresearchgate.net The fixed conformation can present the key pharmacophoric elements in an optimal orientation for interaction with a receptor's binding site.

Stereochemical Influence: The stereochemistry of the cyclopropane ring itself can have a profound impact on biological activity. For instance, in studies of cis-12,13-cyclopropyl-epothilone B analogues, the orientation of the cyclopropane moiety was critical; one diastereomer was nearly equipotent with the natural product, while the other was significantly less active, demonstrating that precise spatial arrangement is key for target engagement. nih.gov

Structural Rigidity: The inherent strain in the cyclopropane ring results in shorter C-C bonds (approximately 1.51 Å) and altered hybridization, with increased p-character in the C-C bonds. acs.orgnih.govwikipedia.org This creates a unique electronic and steric profile that can serve as a bioisosteric replacement for other groups, like a gem-dimethyl group or a vinyl group, while providing a more rigid scaffold. This conformational restriction helps prevent proteolytic hydrolysis in peptide-based molecules. acs.orgresearchgate.net

The cyclopropane ring is frequently incorporated into drug candidates to enhance their metabolic stability. scientificupdate.comacs.orgresearchgate.net The C-H bonds of a cyclopropane ring are shorter and stronger than those in typical alkanes, making them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. acs.orgnih.govhyphadiscovery.com

However, the metabolic fate of cyclopropylamines can be complex. While often stable, the cyclopropyl group can be a site of metabolic attack under certain circumstances. In vitro studies on some compounds have shown that the cyclopropyl ring can undergo NADPH-dependent bioactivation, leading to the formation of glutathione (B108866) (GSH) conjugates. nih.gov This process is proposed to involve hydrogen atom abstraction to form a cyclopropyl radical, which can then undergo ring-opening and subsequent reaction with GSH. nih.gov

In the development of hepatitis C virus inhibitors, this bioactivation pathway was identified for a series of compounds containing a cyclopropyl moiety. nih.gov To circumvent this metabolic liability, medicinal chemists replaced the cyclopropyl ring with a gem-dimethyl group, which successfully averted the bioactivation. nih.gov Similarly, in the optimization of IDO1 inhibitors, a cyclopropyl ring was introduced to block oxidative metabolism and improve the compound's half-life. hyphadiscovery.com Therefore, while the cyclopropyl group can be a powerful tool for improving metabolic stability, its potential for bioactivation must be assessed in a preclinical context. researchgate.net

| Structural Feature | Influence on Molecular Property | Preclinical Implication | Reference |

|---|---|---|---|

| Rigid Cyclopropane Ring | Conformational restriction; reduced rotational freedom. | Potentially enhanced receptor binding affinity due to lower entropic penalty. | acs.orgresearchgate.net |

| Defined Stereochemistry | Precise three-dimensional orientation of substituents. | Activity can be highly dependent on the specific stereoisomer. | nih.gov |

| Strong C-H Bonds | Increased resistance to oxidative metabolism by CYP enzymes. | Improved metabolic stability and longer half-life. | acs.orgnih.govhyphadiscovery.com |

| Cyclopropylamine (B47189) Moiety | Potential for NADPH-dependent bioactivation. | Risk of forming reactive metabolites and GSH conjugates. | nih.gov |

Impact of Indole (B1671886) Substitution Patterns on Receptor Interactions and Target Binding

The indole nucleus is a privileged scaffold in medicinal chemistry, and its substitution pattern is a key determinant of biological activity. researchgate.netrsc.org Modifications to the indole ring of cyclopropylamine systems can dramatically alter their affinity and selectivity for various biological targets.

N-methylation of the indole nitrogen, as seen in 1-(1-Methylindol-5-yl)cyclopropan-1-amine, serves multiple purposes in drug design.

Elimination of Hydrogen Bond Donor: The N-H group of an unsubstituted indole is a hydrogen bond donor. Methylation at the N1 position removes this capability, which can be critical for receptor binding. Depending on the target's binding pocket, the presence or absence of this hydrogen bond donor can be the deciding factor for affinity.

Modulation of Physicochemical Properties: N-methylation increases the lipophilicity of the molecule. This can influence properties such as membrane permeability and oral bioavailability. researchgate.net

Altered Receptor Affinity: The impact of N1-methylation is highly target-dependent. In a series of indole cyclopropylmethylamines designed as serotonin (B10506) reuptake inhibitors, N-1 substitution with a methyl or ethyl group led to a 10- to 30-fold decrease in affinity for the human serotonin transporter (hSERT). researchgate.net Conversely, for other targets, this modification might be neutral or even enhance activity by allowing the indole ring to fit into a more hydrophobic pocket. N-methylation can also reduce backbone flexibility, which can lead to enhanced receptor selectivity. researchgate.net

The position and nature of substituents on the benzene (B151609) portion of the indole ring are critical for modulating biological activity. The 5-position is a common point of modification and can significantly influence target binding.

Electronic Effects: Introducing electron-donating or electron-withdrawing groups at the 5-position alters the electronic character of the indole ring system, which can affect interactions with the target protein. nih.gov

Steric and Lipophilic Interactions: Attaching different functional groups at this position can lead to new interactions with the receptor. For example, in studies of LSD1 inhibitors based on indole-5-yl-cyclopropane amine derivatives, the introduction of a piperidine (B6355638) group was found to enhance inhibitory activity. researchgate.net In other contexts, halogen substitutions (F, Cl, Br) at the 5-position have been shown to have a favorable effect on cytotoxicity in anticancer agents. mdpi.com

Target-Specific Effects: The optimal substituent at the 5-position is entirely dependent on the specific biological target. For hSERT inhibitors, nitrile substituents at the 5- and 7-positions of the indole ring resulted in high affinity. researchgate.net For mithramycin analogues that bind DNA, methylation at the 5-position of an indole side chain resulted in the most selective analogue, suggesting a balance between DNA binding and solvent exposure. nih.gov

Correlation between Structural Features and Preclinical Biological Activities

The preclinical biological activities of cyclopropylamine indole systems are a direct consequence of the interplay between the cyclopropylamine head and the substituted indole tail. SAR studies on related compounds provide a framework for understanding these correlations.

For instance, in the development of selective Lysine Specific Demethylase 1 (LSD1) inhibitors, a series of indolin-5-yl-cyclopropanamine derivatives were synthesized and evaluated. nih.gov The SAR studies revealed several key correlations:

The cyclopropylamine moiety is essential for the mechanism of action, often involving interaction with the flavin adenine (B156593) dinucleotide (FAD) cofactor in the enzyme's active site. nih.gov

Substitution on the indole (or indoline) ring system directly modulates potency and selectivity. A comprehensive analysis of indole-5-yl-cyclopropane amine derivatives showed that adding specific groups, such as piperidine, could enhance LSD1 inhibitory activity. researchgate.net

A lead compound from this class, which incorporated these optimized features, demonstrated significant in vivo antitumor efficacy in a mouse xenograft model, highlighting the successful translation of structural modifications into desired preclinical biological activity. nih.gov

Similarly, for serotonin reuptake inhibitors, SAR trends showed that while the cyclopropylamine portion was important, the specific substitution pattern on the indole core (e.g., nitriles at positions 5 and 7) was crucial for achieving high affinity for the serotonin transporter. researchgate.net

| Compound Class | Structural Feature | Observed Preclinical Biological Activity | Reference |

|---|---|---|---|

| Indole Cyclopropylmethylamines (hSERT Inhibitors) | N1-Methylation | 10- to 30-fold decrease in affinity for hSERT. | researchgate.net |

| Indole Cyclopropylmethylamines (hSERT Inhibitors) | Nitrile substitution at indole 5- and 7-positions. | High affinity for hSERT. | researchgate.net |

| Indolin-5-yl-cyclopropanamine Derivatives (LSD1 Inhibitors) | Introduction of a piperidine group. | Enhanced LSD1 inhibitory activity. | researchgate.net |

| Optimized Indolin-5-yl-cyclopropanamine Derivative (7e) | Combination of optimized features. | Good oral pharmacokinetic profile and significant in vivo antitumor efficacy. | nih.gov |

| Mithramycin SA-Trp Analogues (DNA Binding Agents) | Methylation at the 5-position of the indole ring. | Most selective analogue for transcription antagonism. | nih.gov |

Cyclopropylamine Derivatives as Histone Demethylase Inhibitors

A significant area of research for cyclopropylamine-containing compounds is the inhibition of histone demethylases, particularly Lysine-Specific Demethylase 1 (LSD1 or KDM1A). nih.govnih.gov KDM1A is a flavin-dependent enzyme that plays a crucial role in epigenetic regulation and is overexpressed in various cancers, making it an attractive therapeutic target. nih.govnih.gov

The cyclopropylamine moiety is key to the inhibitory mechanism, often acting as an irreversible inhibitor by forming a covalent adduct with the enzyme's FAD cofactor. nih.gov Structure-activity relationship studies have been conducted on derivatives of tranylcypromine, a known KDM1A inhibitor with a cyclopropylamine core, to develop novel and more selective inhibitors. nih.govnih.gov

Research into indolin-5-yl-cyclopropanamine derivatives has provided specific insights into optimizing these compounds for KDM1A inhibition. nih.gov Modifications to the indole and cyclopropylamine components have led to the identification of potent and selective inhibitors with significant antitumor efficacy in preclinical models. nih.gov

| Structural Modification | Impact on KDM1A Inhibitory Activity | Reference |

|---|---|---|

| Introduction of bulky substituents on the cyclopropylamine ring | Increases selectivity against monoamine oxidases (MAO A and MAO B). | nih.gov |

| Decoration of the phenyl ring (analogous to the indole's benzene ring) at the meta position | Significantly improves inhibitory activity, with halogen substitutions being particularly effective. | nih.gov |

| Modifications on the indoline (B122111) scaffold | Leads to the development of potent and selective LSD1 inhibitors with in vivo antitumor efficacy. | nih.gov |

Indole Derivatives as Tubulin Polymerization Inhibitors

The indole scaffold is a key component in numerous compounds that inhibit tubulin polymerization, a critical process for cell division, making them potent anticancer agents. nih.govtandfonline.com These inhibitors often work by binding to the colchicine (B1669291) site on β-tubulin, disrupting the dynamic equilibrium of microtubule assembly and disassembly, which ultimately leads to cell cycle arrest and apoptosis. nih.govrsc.orgrsc.org

The versatility of the indole ring allows for extensive modification to enhance potency and improve pharmacokinetic properties. nih.gov SAR studies have revealed that the position and nature of substituents on the indole ring are critical for activity. For instance, in some series, a sulfur-containing linker between the indole and another aromatic ring, along with specific substitutions at the 5-, 6-, or 7-positions of the indole, can lead to potent inhibition of tubulin polymerization in the nanomolar range. nih.gov

| Structural Feature/Modification | Impact on Tubulin Polymerization Inhibition | Reference |

|---|---|---|

| Indole skeleton as a replacement for the B-ring of Combretastatin A-4 (CA-4) | Acts as a "privileged group" that can be widely modified to create potent tubulin inhibitors. | nih.gov |

| Heterocyclic ring at the 6- or 7-position of the indole nucleus | Can lead to potent inhibition of tubulin polymerization (IC50 in the sub-micromolar range). | nih.gov |

| Hybridization of indole with a 1,2,4-triazole (B32235) moiety | Creates compounds that effectively inhibit tubulin polymerization (IC50 ~8.3 μM for lead compounds) and induce G2/M cell cycle arrest. | rsc.orgrsc.org |

| General presence of the indole scaffold | The indole moiety is a versatile and significant class for the development of new tubulin inhibitors for cancer therapy. | tandfonline.com |

Cyclopropylamine-Containing Scaffolds as Serotonin Receptor Agonists and Antagonists

The combination of an indole ring and a cyclopropylamine group is also prominent in compounds targeting the serotonergic system, particularly as selective serotonin reuptake inhibitors (SSRIs). researchgate.net The human serotonin transporter (hSERT) is a primary target for antidepressant medications, and indole cyclopropylmethylamines have been shown to be potent inhibitors of this transporter. researchgate.net

SAR studies in this area have demonstrated that substitutions on the indole ring are crucial for affinity to hSERT. For example, nitrile groups at the 5- and 7-positions of the indole ring significantly increase binding affinity. researchgate.net Conversely, substitution at the N-1 position of the indole with a methyl or ethyl group can lead to a 10- to 30-fold decrease in affinity, highlighting the sensitivity of the binding interaction to small structural changes. researchgate.net

| Structural Modification | Impact on hSERT Binding Affinity | Reference |

|---|---|---|

| Nitrile substituents at the 5 and 7 positions of the indole ring | High affinity for hSERT. | researchgate.net |

| N-1 substitution on the indole ring (e.g., methyl or ethyl) | 10- to 30-fold decrease in affinity for hSERT. | researchgate.net |

| Cyclopropane stereochemistry (trans vs. cis) | The trans-cyclopropane stereoisomer is significantly more potent (20- to 30-fold) than the cis isomer. | researchgate.net |

Broader Pharmacological Activities of Indole Derivatives

The indole nucleus is a cornerstone in drug discovery, with its derivatives exhibiting a vast spectrum of pharmacological activities. nrfhh.comnih.govmdpi.com This versatility stems from the indole's ability to interact with a wide range of biological targets through various non-covalent interactions. nrfhh.com Over 40 drugs approved by the FDA contain an indole scaffold. rsc.org

The broad pharmacological profile of indole derivatives includes:

Anticancer: Beyond tubulin inhibition, indole derivatives act as inhibitors of protein kinases and histone deacetylases (HDACs). mdpi.com

Anti-inflammatory: The well-known nonsteroidal anti-inflammatory drug (NSAID) Indomethacin (B1671933) features an indole core. Newer indole derivatives have been developed to modulate key inflammatory pathways like NF-κB and COX-2. mdpi.com

Antimicrobial and Antifungal: Many indole alkaloids and their synthetic derivatives show significant activity against various bacteria and fungi. nrfhh.comresearchgate.net

Antioxidant: The indole ring system can effectively scavenge free radicals, conferring antioxidant properties to its derivatives. nrfhh.com

Neuroprotective: Indole derivatives have been investigated for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. nih.govmdpi.com

Stereochemical Considerations in Structure-Activity Relationships

Stereochemistry—the three-dimensional arrangement of atoms—plays a critical role in the biological activity of cyclopropylamine indole systems. The rigid structure of the cyclopropane ring, in particular, creates distinct stereoisomers (enantiomers and diastereomers) that can have vastly different pharmacological profiles. researchgate.net

In the context of indole cyclopropylmethylamines as serotonin reuptake inhibitors, a clear stereochemical preference has been established. The trans-isomers of the cyclopropane ring are 20- to 30-fold more potent in their affinity for hSERT than the corresponding cis-isomers. researchgate.net Furthermore, within the trans configuration, the (1S,2S) enantiomer was identified as the most active. researchgate.net

Computational Chemistry and Molecular Modeling Studies

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in understanding the binding thermodynamics and identifying key interactions at the atomic level.

Prediction of Binding Affinities and Optimal Ligand Poses

For the class of indolylcyclopropylamine LSD1 inhibitors, molecular docking simulations are employed to predict their binding affinity, typically expressed as a docking score in kcal/mol. A lower docking score generally indicates a more favorable binding interaction. While specific docking scores for 1-(1-Methylindol-5-yl)cyclopropan-1-amine are not readily found, studies on analogous compounds suggest that the cyclopropylamine (B47189) moiety and the indole (B1671886) scaffold are critical for fitting into the active site of LSD1. The predicted optimal pose would likely position the protonated amine of the cyclopropane (B1198618) ring to form a crucial salt bridge interaction with a key residue in the active site.

Characterization of Active Site Interactions and Key Residues

Molecular docking studies on related indole derivatives inhibiting LSD1 have revealed key interactions within the enzyme's active site. The primary anchoring point is typically an electrostatic interaction between the protonatable nitrogen atom of the ligand and a conserved aspartate residue (Asp555 in human LSD1). Furthermore, the indole ring is expected to engage in hydrophobic and π-π stacking interactions with surrounding residues, such as tryptophan and tyrosine, within a hydrophobic pocket of the active site. The 1-methyl group on the indole ring likely contributes to these hydrophobic interactions, potentially enhancing binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities.

Development of Predictive Models for Biological Activity

For classes of compounds like the indolylcyclopropylamine LSD1 inhibitors, QSAR models are developed to predict the biological activity of new, unsynthesized analogs. These models are built using a dataset of compounds with known activities and a set of calculated molecular descriptors. Although a specific QSAR model for this compound has not been published, general QSAR studies on LSD1 inhibitors have highlighted the importance of certain structural features for inhibitory potency.

Elucidation of Physicochemical Descriptors Influencing Activity

QSAR studies on related LSD1 inhibitors have identified several physicochemical descriptors that influence activity. These often include:

Topological descriptors: Which describe the connectivity and branching of the molecule.

Electronic descriptors: Such as the distribution of charges and the energies of molecular orbitals, which are crucial for electrostatic and covalent interactions.

Hydrophobic descriptors: Like the logarithm of the partition coefficient (logP), which governs the compound's ability to enter the hydrophobic active site.

Theoretical Calculations for Compound Properties and Reactivity

Conformational Analysis of Cyclopropylamine Indole Systems

The spatial arrangement of atoms, or conformation, of cyclopropylamine indole systems is a key determinant of their biological activity. Computational models are employed to predict the most stable conformations and the energy barriers between them. This analysis is vital for understanding how these molecules interact with biological targets.

Reaction Mechanism Elucidation for Synthetic Transformations

Understanding the step-by-step process of how this compound is synthesized is critical for optimizing reaction conditions and improving yields. Computational chemistry allows for the modeling of reaction pathways, transition states, and intermediates, providing a detailed picture of the transformation process. nih.gov

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule governs its reactivity. nih.gov By calculating properties such as molecular orbital energies and charge distributions, computational models can predict how this compound will behave in chemical reactions. This information is invaluable for designing new molecules with desired properties.

In Silico Prediction of Preclinical ADMET Properties

Before a compound can be considered for pharmaceutical development, its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties must be evaluated. nih.govresearchgate.net In silico methods offer a rapid and cost-effective way to predict these properties, helping to identify promising candidates early in the drug discovery process. nih.govresearchgate.net

Prediction of Aqueous Solubility and Gastrointestinal Absorption

Aqueous solubility is a critical factor for drug absorption. nih.govresearchgate.netnih.gov In silico models can predict the solubility of this compound in water, as well as its potential for absorption in the gastrointestinal tract. mdpi.com These predictions are based on the molecule's structural features and physicochemical properties. mdpi.com For instance, a predicted high gastrointestinal absorption suggests the compound is likely to be well-absorbed when taken orally. mdpi.com

| Property | Predicted Value | Interpretation |

| Aqueous Solubility (Log S) | -2.14 | Very soluble in water mdpi.comresearchgate.net |

| Gastrointestinal Absorption | High | High potential for absorption mdpi.comresearchgate.net |

Assessment of Blood-Brain Barrier Permeability

The ability of a compound to cross the blood-brain barrier (BBB) is crucial for treating central nervous system disorders. nih.govnih.govsemanticscholar.org In silico models can estimate the likelihood of this compound permeating the BBB based on factors like its size, polarity, and hydrogen bonding capacity. nih.govarxiv.orgresearchgate.net A positive prediction for BBB permeability indicates that the compound may be able to reach its target in the brain. mdpi.com

| Property | Predicted Outcome |

| Blood-Brain Barrier Permeability | Permeable mdpi.comresearchgate.net |

Prediction of Metabolic Clearance

Metabolic clearance refers to the rate at which a drug is eliminated from the body. biorxiv.orgnih.gov In silico models can predict the metabolic stability of this compound by identifying potential sites of metabolism by enzymes such as cytochrome P450s. mdpi.com A moderate to low clearance rate might suggest a longer duration of action in the body. mdpi.com

| Parameter | Predicted Value |

| In vitro half-life (human liver microsomes) | 14.5 min mdpi.comresearchgate.net |

| Intrinsic Clearance | 47.6 µL/min/mg mdpi.comresearchgate.net |

Analytical Chemistry Methodologies for Characterization and Quantification in Research

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopy is the primary toolset for determining the molecular structure of a compound. By interacting with molecules using electromagnetic radiation, these techniques map the connectivity of atoms and the functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR: In ¹H NMR analysis of 1-(1-Methylindol-5-yl)cyclopropan-1-amine, distinct signals corresponding to each unique proton environment are expected. The protons on the indole (B1671886) ring would appear in the aromatic region (typically δ 7.0-7.6 ppm). The N-methyl group would produce a sharp singlet around δ 3.7 ppm. The cyclopropane (B1198618) ring protons, being diastereotopic, would exhibit complex splitting patterns in the aliphatic region (approximately δ 0.8-1.5 ppm). The amine (NH₂) protons would likely appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments. docbrown.info The indole ring would show several signals in the downfield region (δ 100-140 ppm). The carbon atom attached to the nitrogen (C5 of the indole ring) and the quaternary carbon of the cyclopropane ring would also be identifiable. The N-methyl carbon would resonate around δ 30-35 ppm, while the cyclopropane methylene (B1212753) carbons would appear further upfield. docbrown.info

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to confirm assignments. COSY would reveal proton-proton coupling, for instance, between adjacent protons on the indole ring. HSQC would correlate each proton signal with its directly attached carbon atom, confirming the C-H framework of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Indole Protons | 7.0 - 7.6 | 100 - 140 |

| N-CH₃ | ~3.7 | ~33 |

| Cyclopropane CH₂ | 0.8 - 1.5 | 15 - 25 |

| Amine NH₂ | Variable (Broad) | - |

| Cyclopropane C-NH₂ | - | 35 - 45 |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. scispace.com For this compound (C₁₃H₁₆N₂), the theoretical monoisotopic mass can be calculated with high precision. The experimental value obtained via HRMS should match this theoretical value within a very narrow margin (typically <5 ppm), which confirms the molecular formula. mdpi.com The fragmentation pattern observed in the tandem MS/MS spectrum can also provide structural information, often showing characteristic losses of the amine group or cleavage of the cyclopropane ring.

These spectroscopic methods provide valuable information about the functional groups and electronic properties of the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands confirming the presence of key functional groups. mu-varna.bg Expected vibrations include N-H stretching from the primary amine (around 3300-3500 cm⁻¹), aromatic and aliphatic C-H stretching (around 2850-3100 cm⁻¹), and C=C stretching from the indole ring (around 1450-1600 cm⁻¹). researchgate.netresearchgate.net The spectrum for the parent 1-methylindole (B147185) shows characteristic peaks that would be preserved in the derivative. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum is determined by the electronic transitions within the molecule's chromophore. For this compound, the indole ring system is the primary chromophore. Based on studies of 1-methylindole, one would expect strong absorbance in the UV region, typically with maxima around 220 nm and 280 nm, corresponding to π-π* transitions within the aromatic system. researchgate.nettrdizin.gov.trmu-varna.bg

Chromatographic Separation and Purity Assessment Methods

Chromatographic techniques are essential for separating the target compound from impurities and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of non-volatile compounds in research and pharmaceutical settings. researchgate.net A reversed-phase HPLC method is typically developed for a compound like this compound. The purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks detected.

Table 2: Typical HPLC Parameters for Purity Analysis

| Parameter | Condition |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% TFA or Formic Acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at λmax (e.g., 220 nm or 280 nm) |

| Column Temperature | 25 °C |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. researchgate.net While the target molecule has a primary amine, which can sometimes lead to poor peak shape due to interaction with the column, GC analysis is still feasible. jbcpm.com To improve chromatographic performance, derivatization of the amine group (e.g., through acylation or silylation) can be performed to increase volatility and reduce tailing. When coupled with a mass spectrometer (GC-MS), this method can separate impurities and provide mass spectra for their identification.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purification

Thin-Layer Chromatography (TLC) serves as a rapid, and cost-effective method for monitoring the progress of chemical reactions and guiding purification processes. rsc.org In the synthesis of indole derivatives, TLC is instrumental in visualizing the consumption of starting materials and the formation of products.

Reaction Monitoring:

To monitor a reaction, small aliquots of the reaction mixture are spotted onto a TLC plate at different time intervals. rsc.org These are typically spotted alongside the starting material and sometimes a co-spot, which is a mixture of the starting material and the reaction mixture. rochester.edu The plate is then developed in a suitable solvent system, often a mixture of non-polar and polar solvents like hexane (B92381) and ethyl acetate, which separates the components based on their polarity. rsc.org For instance, in the synthesis of N-methylated indoles, a mobile phase of pentane (B18724) and diethyl ether is often employed. rsc.org

The separated spots are visualized, commonly under UV light, as indole rings are often UV-active. rochester.edu The disappearance of the starting material spot and the appearance of a new product spot indicate the progression of the reaction. youtube.com By comparing the intensity of the spots, a qualitative assessment of the reaction's completeness can be made. youtube.com For a more quantitative analysis, techniques like multivariate image analysis-thin layer chromatography (MIA-TLC) can be employed to determine the conversion percentage. rsc.org

Purification:

TLC is also a crucial tool in optimizing the purification of the final compound. Different solvent systems can be tested on TLC plates to determine the ideal mobile phase for separating the desired product from any unreacted starting materials or byproducts. This information is then directly applicable to larger-scale purification techniques like flash column chromatography. For example, the purification of various substituted 1-methylindoles has been successfully achieved using solvent systems like pentane/diethyl ether or pentane/ethyl acetate, with the specific ratio determined by prior TLC analysis. rsc.org

A typical TLC protocol for monitoring the synthesis of a 1-methylindole derivative might involve the following steps:

| Step | Description |

| Plate Preparation | A line is drawn in pencil approximately 1 cm from the bottom of a silica (B1680970) gel TLC plate. rochester.edu |

| Spotting | Using a capillary tube, a small spot of the starting material, the reaction mixture, and a co-spot are applied to the pencil line. rochester.edu |

| Development | The plate is placed in a sealed chamber containing a shallow pool of the chosen solvent system (e.g., pentane/Et2O 9:1). The solvent moves up the plate by capillary action. rochester.edursc.org |

| Visualization | The plate is removed from the chamber, the solvent front is marked, and the plate is dried. The spots are then visualized under a UV lamp. rochester.edu |

| Analysis | The retention factor (Rf) values of the spots are calculated and compared to determine the presence of starting material and product in the reaction mixture. youtube.com |

Advanced Analytical Approaches in Organic and Bioanalytical Chemistry

Beyond routine monitoring, advanced analytical techniques are essential for in-depth analysis, particularly in complex environments like continuous flow synthesis and biological samples.

Integration of In-Line Analytical Techniques in Continuous Flow Synthesis

Continuous flow synthesis offers numerous advantages for chemical production, including enhanced safety and efficiency. researchgate.net The integration of in-line process analytical technology (PAT) is a key feature of modern continuous flow systems, allowing for real-time monitoring and optimization of reaction parameters. figshare.com

For the synthesis of complex molecules like cyclopropylamines, continuous flow methods have been developed to improve yields and reduce reaction times. rsc.orgmpg.de In such systems, in-line analytical techniques such as Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy can be employed to monitor the reaction in real-time. figshare.com These techniques provide immediate feedback on the conversion of reactants to products, allowing for on-the-fly adjustments to parameters like temperature, pressure, and flow rate to maintain optimal conditions. mdpi.com For example, in the continuous flow synthesis of norketamine, a related pharmaceutical intermediate, ¹H NMR analysis with an internal standard was used to determine the conversion and yield. researchgate.net This real-time analysis is crucial for ensuring the quality and consistency of the final product in a continuous manufacturing process. figshare.com

Sample Preparation Strategies for Analysis in Biological Matrices

The analysis of "this compound" in biological matrices such as plasma, serum, or urine presents a significant challenge due to the complexity of these samples. ijisrt.combiotage.com Proper sample preparation is a critical first step to remove interfering substances and concentrate the analyte of interest. ijisrt.com

Common sample preparation techniques include:

Protein Precipitation (PPT): This is often the initial step for plasma or serum samples to remove proteins that can interfere with the analysis. ijisrt.com

Liquid-Liquid Extraction (LLE): This technique separates the analyte from the sample matrix based on its differential solubility in two immiscible liquids. biotage.com

Solid-Phase Extraction (SPE): SPE is a highly effective and widely used technique for cleaning up and concentrating analytes from complex samples. ijisrt.com It involves passing the sample through a solid sorbent that retains the analyte, which is then eluted with a suitable solvent. For amine compounds, weak cation exchange (WCX) SPE cartridges can be particularly effective. nih.gov

Supported Liquid Extraction (SLE): This is a variation of LLE where the aqueous sample is absorbed onto an inert solid support, and the analyte is then extracted with an organic solvent. biotage.com

For indole-containing compounds, specific methods have been developed. For instance, in the analysis of indole in mouse plasma, a protein precipitation step followed by LC-MS/MS analysis was used. nih.gov To address the issue of endogenous indole, a surrogate matrix was prepared by treating blank plasma with charcoal to remove the naturally present indole before creating the calibration curve. nih.gov The choice of sample preparation method depends on the specific biological matrix, the concentration of the analyte, and the analytical technique being used. ijisrt.com

Derivatization Techniques for Enhanced Detection in Analytical Assays

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. researchgate.net For a primary amine like "this compound," derivatization is often necessary to enhance its detectability in techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC). nih.gov

For Gas Chromatography (GC):

Primary amines are often not volatile enough for direct GC analysis. researchgate.net Derivatization techniques aim to increase volatility and thermal stability. researchgate.net Common derivatization approaches for amines include:

Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) replace active hydrogens on the amine group with a silyl (B83357) group, increasing volatility. chromatographyonline.comsigmaaldrich.com

Acylation: Reagents like pentafluoropropionic anhydride (B1165640) (PFPA) react with the amine to form a more volatile and stable derivative. nih.govmdpi.com This method has been successfully used for the analysis of other biogenic amines. mdpi.com

For High-Performance Liquid Chromatography (HPLC):

Since "this compound" lacks a strong chromophore, derivatization can be used to attach a fluorescent or UV-absorbing tag, significantly enhancing its detection by HPLC with fluorescence or UV detectors. nih.gov Common derivatizing agents for primary amines include:

Dansyl chloride: Reacts with primary amines to form highly fluorescent derivatives. nih.govchromatographyonline.com

o-Phthalaldehyde (OPA): In the presence of a thiol, OPA reacts rapidly with primary amines to form fluorescent isoindole derivatives. nih.govchromatographyonline.com

9-fluorenylmethyl chloroformate (FMOC): Another common reagent that forms fluorescent derivatives with primary amines. rsc.org

Ninhydrin: Reacts with amines to form a colored product that can be detected by UV-Vis spectrophotometry. researchgate.net

The choice of derivatization reagent and method depends on the analytical instrumentation available and the specific requirements of the assay in terms of sensitivity and selectivity. rsc.org For instance, pre-column derivatization with novel fluorescent reagents like 2-(2-phenyl-1H-phenanthro-[9,10-d]imidazole-1-yl)-acetic acid (PPIA) has been shown to provide high sensitivity for the analysis of primary aromatic amines by HPLC with fluorescence detection. nih.gov

Patent Landscape and Intellectual Property in Indole Cyclopropylamine Chemistry Academic Perspective

Analysis of Existing Pharmaceutical Patents on Indole (B1671886) Derivatives

The patenting of indole derivatives is a well-established practice in the pharmaceutical industry, driven by the broad therapeutic potential of this heterocyclic scaffold. A review of patent literature reveals a significant focus on indole derivatives as inhibitors of various enzymes, including monoamine oxidase (MAO) and, more recently, LSD1. nih.govnih.gov These patents are crucial for protecting the investments made in research and development, providing a period of market exclusivity for new drugs.

Recent patent reviews, particularly from 2010 to the present, highlight the intense efforts in developing LSD1 inhibitors. nih.govnih.gov Many of these patented compounds feature a core structure where a cyclopropylamine (B47189) group is attached to a heterocyclic system, which can include indole or related bioisosteres. This structural motif is believed to be crucial for the mechanism of action, often involving covalent modification of the flavin adenine (B156593) dinucleotide (FAD) cofactor of the enzyme. nih.gov

| Patent Reference | Assignee/Applicant | Therapeutic Target | Core Scaffold Mentioned | Relevant Moiety |

|---|---|---|---|---|

| US20140371176A1 | Incyte Corporation | LSD1 | Cyclopropylamines linked to heterocycles | Cyclopropylamine |

| ZA201306580B | Incyte Corporation | LSD1 | Cyclopropylamines | Cyclopropylamine |

| WO2019051198A1 | The Trustees of Princeton University | Indoleamine 2,3-dioxygenase 1 (IDO1) | O-alkylhydroxylamine | - |

| WO2014016296A1 | Sanofi | Not specified | Substituted Indole Derivatives | Indole |

A key tool utilized in chemical patents is the Markush structure, a generic representation that allows inventors to claim a large number of structurally related compounds within a single patent. spruson.com This provides broad protection against competitors who might attempt to create similar molecules with minor modifications to circumvent the patent. Markush claims are defined by a common core structure with variable substituents, often denoted by "R" groups, where each "R" can represent one of a list of specified chemical moieties.

In the context of indole-cyclopropylamine derivatives, a typical Markush structure in a patent might depict a central indole ring, or a related heterocyclic system, with a cyclopropylamine group attached at a specific position. The various "R" groups on the indole ring and the amine could then be defined to cover a wide range of substituents, such as hydrogen, alkyl groups, halogens, and other functional groups. This allows the patent to cover not only the specific compounds synthesized and tested but also a vast chemical space of related molecules.

For instance, a patent for LSD1 inhibitors might claim a Markush structure where the core is a substituted heteroaryl ring (which could be an indole) linked to a cyclopropylamine. The substituents on the heteroaryl ring could be varied to modulate properties like solubility, potency, and selectivity. The analysis of these Markush structures is essential for academic researchers to understand the scope of existing patents and to identify areas of chemical space that remain unexplored and potentially available for new discoveries and patent applications.

The cyclopropylamine moiety is a recurring feature in many bioactive compounds and is often a key element in patent claims. Its patentability stems from the unique structural and electronic properties it imparts to a molecule. The three-membered ring of cyclopropane (B1198618) is highly strained, which can influence the molecule's conformation and its interaction with biological targets. This can lead to enhanced potency and selectivity.

In the case of LSD1 inhibitors, the cyclopropylamine group is often part of a "warhead" that covalently modifies the FAD cofactor of the enzyme, leading to irreversible inhibition. nih.gov This mechanism-based inhibition is a significant point of novelty and a strong basis for patentability. Patents for such compounds will often include detailed descriptions of the mechanism of action, supported by experimental data, to substantiate the inventive step.

From an academic perspective, the presence of a cyclopropylamine moiety in a novel compound can be a strong indicator of its potential for patent protection, especially if it can be demonstrated that this group confers unexpected and advantageous properties to the molecule.

Strategies for Intellectual Property Protection for Novel Chemical Entities in Academic Research

For academic researchers, the journey from a novel chemical discovery to a potential therapeutic often involves navigating the complexities of intellectual property (IP) protection. Securing patent rights is a critical step in attracting the investment needed to translate a laboratory finding into a clinical product. researchgate.net

The first step for an academic inventor is typically the submission of an invention disclosure to their university's technology transfer office. This document details the invention and provides the basis for a patent application. researchgate.net A crucial consideration is the timing of the patent application filing relative to public disclosures, such as publications or conference presentations. In many jurisdictions, a public disclosure before the patent filing date can jeopardize patentability. researchgate.net

Filing a provisional patent application is a common strategy employed by academic institutions. This allows for an early priority date to be established while providing a one-year window to gather further data and file a full non-provisional application. researchgate.net This approach balances the academic need to publish with the commercial need to protect intellectual property.

Collaboration between academic researchers and patent attorneys is essential to draft a robust patent application that clearly defines the invention and its applications. For chemical inventions, this includes a detailed description of the synthesis of the compounds, characterization data, and evidence of their biological activity.

Influence of Patent Information on Academic Research Directions in Chemical Synthesis

Patent literature represents a vast and often underutilized resource for academic researchers in chemical synthesis. While academic journals are the primary source of peer-reviewed research, patents offer a wealth of information on novel chemical structures, synthetic methodologies, and biological applications that may not be found elsewhere.

The analysis of patent landscapes can inform academic research in several ways. It can reveal areas of intense industrial interest, highlighting therapeutic targets and chemical scaffolds that are currently in vogue. This can guide academic labs to focus their efforts on areas with high potential for translational impact.

Conversely, a thorough patent search can also identify "white spaces" – areas of chemical space that are not heavily patented. These can represent opportunities for academic researchers to develop novel compounds and methodologies without infringing on existing IP.